
9-Methyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Methyl-9H-carbazole-3-carbaldehyde is a carbazole derivative featuring a methyl group at the N9 position and an aldehyde functional group at the C3 position. Its molecular formula is C₁₄H₁₁NO, with a molecular weight of 209.25 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and optoelectronic materials. Key applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde typically involves the formylation of 9-methylcarbazole. One common method is the Vilsmeier-Haack reaction, where 9-methylcarbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under reflux conditions . This reaction selectively introduces the aldehyde group at the 3-position of the carbazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a standard approach due to its efficiency and selectivity. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: 9-Methyl-9H-carbazole-3-carboxylic acid.
Reduction: 9-Methyl-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
MCC has been extensively studied for its anticancer properties . Research indicates that it induces apoptosis in various cancer cell lines by targeting key cellular pathways:
- Case Study : A study demonstrated significant tumor size reduction in xenograft models of breast cancer, showing decreased Ki67 expression, which indicates reduced cell proliferation.
- Mechanism : The compound's cytotoxic effects are believed to be mediated through the activation of apoptotic pathways involving caspases.
Antileishmanial Activity
MCC also exhibits efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies have reported IC50 values comparable to established treatments, suggesting potential applications beyond oncology.
Materials Science
In materials science, derivatives of MCC have been utilized to develop fluorescent silica nanoparticles . These nanoparticles enhance biocompatibility and possess selective sensing capabilities for biomacromolecules, making them valuable for biomedical applications.
The biological activity of MCC is primarily attributed to its interaction with cellular components, particularly in cancer cells. It has shown significant potential as a bioactive molecule with applications in drug development:
- Anticancer Activity : Induces apoptosis through modulation of cell survival pathways.
- Antileishmanial Effects : Demonstrated effectiveness against Leishmania donovani.
Case Studies
- Anticancer Activity : In vivo studies have shown that MCC significantly reduces tumor growth in breast cancer models, highlighting its potential as a therapeutic agent.
- Antileishmanial Properties : In vitro studies indicate that MCC has comparable efficacy to existing treatments for leishmaniasis.
- Fluorescent Applications : Research on fluorescent dyes synthesized from MCC reveals promising photophysical properties that align well with theoretical predictions from Density Functional Theory (DFT) calculations .
Mechanism of Action
The mechanism of action of 9-Methyl-9H-carbazole-3-carbaldehyde in biological systems involves its interaction with cellular pathways. For instance, it has been shown to induce apoptosis in melanoma cells by activating the p53 signaling pathway. This activation leads to increased phosphorylation of p53, which in turn promotes cell cycle arrest and apoptosis . Additionally, it can modulate other signaling pathways, such as the p38-MAPK and JNK pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural Modifications and Substituent Effects
The table below compares structural features and functional groups of related carbazole aldehydes:
Key Observations :
- N9 Substituents : Methyl and ethyl groups enhance solubility, while bulkier groups (benzyl, butyl) improve thermal stability and alter crystal packing .
- Aldehyde Position : C3 substitution is common for electronic applications, whereas C3/C6 dialdehydes (e.g., 9-benzyl derivative) increase reactivity for cross-coupling reactions .
Electronic and Thermal Properties
Key Findings :
- Thermal Stability : Bulky substituents (e.g., triphenylsilyl) significantly enhance thermal resistance .
- Optoelectronic Performance : The methyl derivative’s aldehyde group facilitates electron transport in chromophores, while sulfonyl/silyl groups in the phenyl derivative improve charge balance in OLEDs .
Biological Activity
Overview
9-Methyl-9H-carbazole-3-carbaldehyde is an organic compound with the molecular formula C14H11NO. It is a derivative of carbazole, characterized by a methyl group at the 9-position and an aldehyde group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications.
Target of Action
The primary target of this compound is cancer cells. The compound exhibits significant cytotoxic activity across various tumor cell lines, indicating its potential as an anticancer agent.
Mode of Action
The cytotoxic effects are believed to result from the compound's interaction with cellular targets, leading to apoptosis (programmed cell death) in cancer cells. This mechanism is thought to involve the modulation of key biochemical pathways related to cell proliferation and survival .
Biochemical Pathways
Research suggests that this compound may influence pathways such as the p53 signaling pathway, which plays a critical role in regulating the cell cycle and apoptosis. Additionally, its interactions may extend to DNA intercalation or groove binding, disrupting vital cellular processes .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Notably:
- Cell Lines Tested : The compound has shown effectiveness against various tumor cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines range from approximately 10 μM to 30 μM, demonstrating potent activity .
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation .
- Antileishmanial Properties : Research has also explored its efficacy against Leishmania donovani, showing promising results with IC50 values comparable to established treatments. This suggests potential applications beyond oncology .
- Fluorescent Applications : In materials science, derivatives of this compound have been utilized to develop fluorescent silica nanoparticles, enhancing biocompatibility and selective sensing capabilities for biomacromolecules .
Properties
IUPAC Name |
9-methylcarbazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTJHESWOJBCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346249 | |
Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21240-56-2 | |
Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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